molecular formula C17H18BrN3O2 B10997935 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B10997935
M. Wt: 376.2 g/mol
InChI Key: SJNUKCLMECIVBJ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring a brominated indole moiety linked via an ethyl chain to a 3,5-dimethyl-1,2-oxazole ring. The bromine atom at the indole’s 5-position likely enhances lipophilicity and influences binding interactions, while the ethyl linker may modulate conformational flexibility .

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C17H18BrN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-9-14(18)3-4-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22)

InChI Key

SJNUKCLMECIVBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps:

    Synthesis of 5-bromo-1H-indole: This can be achieved by brominating indole using bromine in the presence of a suitable solvent like acetic acid.

    Formation of the indole-ethyl intermediate: The 5-bromo-1H-indole is then reacted with ethylene oxide or a similar ethylating agent to form the 2-(5-bromo-1H-indol-1-yl)ethyl intermediate.

    Synthesis of 3,5-dimethyl-1,2-oxazole: This can be synthesized via a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-2-nitropropene and a suitable reducing agent.

    Coupling reaction: The final step involves coupling the 2-(5-bromo-1H-indol-1-yl)ethyl intermediate with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid or its derivative under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically forming indole-2,3-dione derivatives.

    Reduction: The nitro group in the oxazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives of the oxazole ring.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology

    Biological Probes: Used in the study of biological pathways involving indole and oxazole derivatives.

    Fluorescent Markers: The indole moiety can be used in the design of fluorescent markers for imaging studies.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

    Anticancer Agents: Indole derivatives are known for their anticancer properties, and this compound could be explored for similar applications.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide would depend on its specific application. Generally, indole derivatives interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The oxazole ring can enhance binding affinity and specificity by providing additional interaction sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Comparison with 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide (CAS 1190246-42-4)
  • Structural Differences : The target compound has a 5-bromo-1H-indol-1-yl group attached via an ethyl linker, whereas CAS 1190246-42-4 directly links the indol-5-yl group to the acetamide without bromination or an ethyl spacer .
  • Functional Implications :
    • The bromine in the target compound increases molecular weight (estimated ~50–60 g/mol higher) and may improve membrane permeability.
    • The ethyl linker in the target compound could enhance binding pocket compatibility in proteins compared to the rigid direct attachment in CAS 1190246-42-3.
Comparison with N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Structural Differences : These compounds (e.g., 8a-w) feature a 1,3,4-oxadiazole ring and a sulfanyl group instead of the target’s 1,2-oxazole. The indole is substituted at the 3-position with a methyl group rather than brominated at the 5-position .
  • Functional Implications: Oxadiazoles are electron-withdrawing and may improve metabolic stability compared to oxazoles.
Comparison with Goxalapladib (CAS 412950-27-7)
  • Structural Differences : Goxalapladib contains a naphthyridine core, trifluoromethyl groups, and a piperidinyl-methoxyethyl chain, contrasting with the target’s indole-oxazole-acetamide backbone .
  • Functional Implications :
    • Goxalapladib’s complexity (MW 718.80) and fluorine-rich structure target atherosclerosis, while the simpler target compound may have applications in CNS disorders or oncology.

Pharmacological and Physicochemical Properties

Table 1 summarizes key differences:

Compound Name Molecular Weight Key Features Heterocycle Potential Use
Target Compound ~350–370* 5-Bromo-indole, ethyl linker, oxazole 1,2-Oxazole Research (CNS/Oncology)
CAS 1190246-42-4 269.3 Indol-5-yl, no bromine 1,2-Oxazole Research
N-Substituted Oxadiazole Acetamides 300–400 Indol-3-ylmethyl, sulfanyl, oxadiazole 1,3,4-Oxadiazole Antimicrobial
Goxalapladib 718.80 Naphthyridine, trifluoromethyl 1,8-Naphthyridine Atherosclerosis

*Estimated based on structural analogy to CAS 1190246-42-4.

Electronic and Steric Effects

  • Bromine vs.
  • Oxazole vs. Oxadiazole : The 1,2-oxazole in the target compound is less polar than 1,3,4-oxadiazole, possibly improving blood-brain barrier penetration .

Biological Activity

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, and examines relevant research findings.

Chemical Structure and Properties

The compound consists of an indole moiety substituted with a bromine atom and an oxazole ring. The molecular formula is C15H18BrN3OC_{15}H_{18}BrN_{3O}, with a molecular weight of approximately 360.23 g/mol. Its structure is significant as it influences the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H18BrN3OC_{15}H_{18}BrN_{3O}
Molecular Weight360.23 g/mol
Indole Substitution5-Bromo
Oxazole Substitution3,5-Dimethyl

Anti-inflammatory Activity

Preliminary studies indicate that this compound exhibits anti-inflammatory properties. This activity is believed to be mediated through the modulation of inflammatory pathways, potentially involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case studies have demonstrated that compounds with similar structures often inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response. Further research is needed to confirm these mechanisms specifically for this compound.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential.

Research findings suggest that this compound may target specific receptors or enzymes involved in cancer proliferation and survival. For example, it has been shown to inhibit the growth of breast cancer and colon cancer cell lines in vitro.

  • Receptor Binding : The compound may interact with various receptors implicated in inflammation and cancer pathways.
  • Enzyme Inhibition : It likely inhibits key enzymes involved in cell signaling related to inflammation and tumor growth.
  • Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a crucial aspect of its anticancer activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameStructural FeaturesBiological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethylisoxazolyl)acetamideIndole ring with chlorineAnticancer
5-Bromoindole derivativesVariations on indole structureAntibacterial and anticancer
N-(1-adamantyl)-1-pentylindoleIndole core with adamantaneEnhanced biological activity

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